

Physicochemical properties of 2-Fluoro-5-(methylsulfonyl)toluene

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Compound of Interest

Compound Name: 2-Fluoro-5-(methylsulfonyl)toluene

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An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(methylsulfonyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **2-Fluoro-5-(methylsulfonyl)toluene**. The document is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The presence of both a fluorine atom and a methylsulfonyl group suggests potential for enhanced biological activity and metabolic stability in derivative compounds.^[1] This guide summarizes known and predicted physicochemical data, outlines general experimental protocols for their determination, and presents logical workflows for the synthesis and characterization of such chemical entities.

Introduction

2-Fluoro-5-(methylsulfonyl)toluene (CAS No. 828270-58-2) is an aromatic organic compound that serves as a valuable building block in organic synthesis.^[1] Its molecular structure, featuring a fluorinated toluene backbone with a methylsulfonyl substituent, makes it an attractive starting material for the development of active pharmaceutical ingredients (APIs) and agrochemicals. The fluorine atom can significantly influence properties such as metabolic

stability, binding affinity, and lipophilicity, while the sulfonyl group can act as a key pharmacophore or influence solubility and electronic properties. This guide aims to provide a detailed summary of its core physicochemical characteristics to aid in its handling, characterization, and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Fluoro-5-(methylsulfonyl)toluene** is presented in the table below. It is important to note that while some data is derived from experimental observations, other values are predicted based on computational models and should be confirmed through empirical testing.

Property	Value	Source
Molecular Formula	C ₈ H ₉ FO ₂ S	[2] [3]
Molecular Weight	188.22 g/mol	[2] [3]
Physical State	Colorless to yellow liquid	[1]
Melting Point	Not available	-
Boiling Point	318.0 ± 42.0 °C at 760 Torr (Predicted)	[2]
Density	1.240 ± 0.06 g/cm ³ at 20 °C (Predicted)	[2]
Water Solubility	0.83 g/L at 25 °C (Predicted)	[2]
Storage	Store at room temperature in a dry, sealed container.	[1]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These represent standard methodologies that can be applied to **2-Fluoro-5-(methylsulfonyl)toluene**.

Determination of Melting Point

Since **2-Fluoro-5-(methylsulfonyl)toluene** is a liquid at room temperature, its melting point would be determined at sub-ambient temperatures.

- Apparatus: Capillary melting point apparatus with cooling capabilities, capillary tubes, thermometer or temperature probe.
- Procedure:
 - A small sample of the liquid is introduced into a capillary tube, which is then sealed.
 - The capillary tube is placed in a cooling block of the melting point apparatus.
 - The temperature is lowered until the sample solidifies.
 - The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).
 - The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Determination of Boiling Point

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.
- Procedure:
 - A known volume of **2-Fluoro-5-(methylsulfonyl)toluene** is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
 - The apparatus is assembled for simple distillation.
 - The heating mantle is turned on, and the liquid is heated to its boiling point.
 - The temperature is monitored, and the boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, indicated by a stable temperature

reading on the thermometer as the liquid condenses.

Determination of Water Solubility

- Apparatus: Shake-flask apparatus, analytical balance, centrifuge, spectrophotometer or high-performance liquid chromatography (HPLC) system.
- Procedure:
 - An excess amount of **2-Fluoro-5-(methylsulfonyl)toluene** is added to a known volume of deionized water in a sealed flask.
 - The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The solution is then centrifuged to separate the undissolved solute.
 - A known volume of the supernatant is carefully removed and diluted as necessary.
 - The concentration of the dissolved solute is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a validated calibration curve.

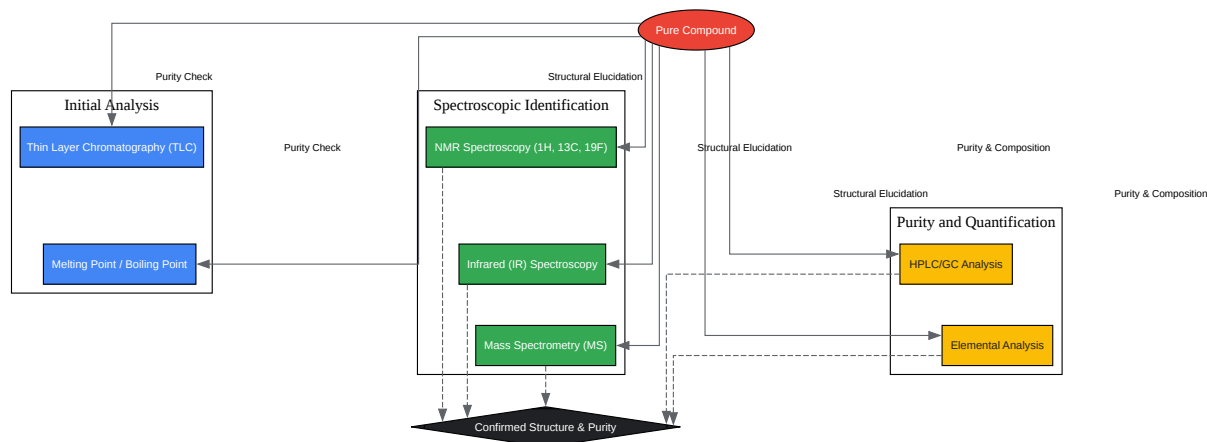
Synthesis and Characterization Workflow

The following diagrams illustrate a general workflow for the synthesis and characterization of a novel chemical compound like **2-Fluoro-5-(methylsulfonyl)toluene**.



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Caption: General workflow for the synthesis and purification of an organic compound.



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Caption: Workflow for the characterization of a synthesized chemical compound.

Spectroscopic Data

While specific spectroscopic data for **2-Fluoro-5-(methylsulfonyl)toluene** is not readily available in the public domain, the following outlines the expected spectral characteristics based on its structure.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group of the toluene moiety, and the methyl group of the sulfonyl group. The aromatic signals will exhibit splitting patterns influenced by both the fluorine and methylsulfonyl substituents.

- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons, the toluene methyl carbon, and the sulfonyl methyl carbon. The carbon signals in the aromatic region will show coupling with the fluorine atom.
- ^{19}F NMR: The fluorine NMR spectrum will show a signal corresponding to the single fluorine atom on the aromatic ring.
- IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl groups, C=C stretching of the aromatic ring, S=O stretching of the sulfonyl group, and C-F stretching.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (188.22 g/mol) and fragmentation patterns characteristic of the loss of methyl, sulfonyl, and other functional groups.

Safety and Handling

2-Fluoro-5-(methylsulfonyl)toluene should be handled with care in a well-ventilated laboratory environment.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. All chemical products should be treated as having unknown hazards and toxicity.[2] It is intended for laboratory research purposes only and should not be used for pharmaceutical, cosmetic, or food applications.[2]

Conclusion

2-Fluoro-5-(methylsulfonyl)toluene is a valuable chemical intermediate with physicochemical properties that make it suitable for applications in drug discovery and agrochemical synthesis. This guide provides a foundational understanding of its properties and the standard methods for their characterization. Further experimental validation of the predicted data is recommended for any quantitative applications.

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